Antifungal agent 74
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 74 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a triazole-thiadiazole core structure, which is crucial for its antifungal activity . The reaction conditions often involve the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as thin film hydration, ethanol injection, and solvent evaporation are employed to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
Antifungal agent 74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the triazole-thiadiazole core structure, which retain or enhance the antifungal activity of the parent compound .
Scientific Research Applications
Antifungal agent 74 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-thiadiazole derivatives.
Biology: Employed in research on fungal pathogenesis and the development of antifungal resistance.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces
Mechanism of Action
Antifungal agent 74 exerts its effects by disrupting steroid biosynthesis and ribosome biogenesis in eukaryotic cells . The compound targets key enzymes involved in these pathways, leading to the inhibition of fungal cell growth and proliferation. The disruption of steroid biosynthesis affects the integrity of the fungal cell membrane, while the inhibition of ribosome biogenesis impairs protein synthesis, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Posaconazole: A triazole antifungal agent with a broad spectrum of activity against various fungal pathogens.
Itraconazole: Another triazole antifungal agent, structurally related to posaconazole, used to treat a wide range of fungal infections.
Voriconazole: A triazole antifungal agent known for its efficacy against Aspergillus species and other fungi.
Uniqueness of Antifungal agent 74
This compound is unique due to its dual mechanism of action, targeting both steroid biosynthesis and ribosome biogenesis. This dual targeting makes it highly effective against a broad spectrum of fungal pathogens and reduces the likelihood of resistance development compared to other antifungal agents that target a single pathway .
Properties
Molecular Formula |
C4HCl3N4S |
---|---|
Molecular Weight |
243.5 g/mol |
IUPAC Name |
6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C4HCl3N4S/c5-4(6,7)2-10-11-1-8-9-3(11)12-2/h1H |
InChI Key |
DRGFPDFHBVFUCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2N1N=C(S2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.